molecular formula C54H85N11O13 B12380150 H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH

H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH

Cat. No.: B12380150
M. Wt: 1096.3 g/mol
InChI Key: QUPYTXNRXKAOFI-LJPVJFLESA-N
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Description

The compound “H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH” is a peptide composed of the amino acids valine, tyrosine, leucine, lysine, threonine, asparagine, phenylalanine, and leucine. Peptides like this one are essential in various biological processes and have significant roles in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

Peptides like “H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH” can undergo various chemical reactions, including:

    Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur (e.g., cysteine).

    Reduction: Reduction of disulfide bonds to free thiols.

    Substitution: Substitution reactions involving amino acid side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles and electrophiles depending on the specific reaction.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues can lead to the formation of cystine.

Scientific Research Applications

Peptides like “H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH” have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide chemistry and develop new synthetic methods.

    Biology: Serve as tools to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.

    Medicine: Potential therapeutic agents for various diseases, including cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of new materials, such as hydrogels and nanomaterials, and in the production of bioactive compounds.

Mechanism of Action

The mechanism of action of peptides like “H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH” depends on their specific sequence and structure. These peptides can interact with various molecular targets, including:

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Enzymes: Acting as substrates or inhibitors of enzymes.

    Proteins: Interacting with other proteins to influence their function and stability.

Comparison with Similar Compounds

Similar Compounds

    H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH: Another peptide with a different sequence but similar applications.

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with additional amino acids.

Uniqueness

The uniqueness of “H-Val-Tyr-Leu-Lys-Thr-Asn-Val-Phe-Leu-OH” lies in its specific sequence, which determines its structure, function, and interactions with other molecules. This peptide’s particular arrangement of amino acids can confer unique biological activities and properties not found in other peptides.

Properties

Molecular Formula

C54H85N11O13

Molecular Weight

1096.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C54H85N11O13/c1-28(2)23-37(59-48(71)38(60-51(74)43(57)30(5)6)26-34-18-20-35(67)21-19-34)47(70)58-36(17-13-14-22-55)46(69)65-45(32(9)66)53(76)62-40(27-42(56)68)50(73)64-44(31(7)8)52(75)61-39(25-33-15-11-10-12-16-33)49(72)63-41(54(77)78)24-29(3)4/h10-12,15-16,18-21,28-32,36-41,43-45,66-67H,13-14,17,22-27,55,57H2,1-9H3,(H2,56,68)(H,58,70)(H,59,71)(H,60,74)(H,61,75)(H,62,76)(H,63,72)(H,64,73)(H,65,69)(H,77,78)/t32-,36+,37+,38+,39+,40+,41+,43+,44+,45+/m1/s1

InChI Key

QUPYTXNRXKAOFI-LJPVJFLESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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